Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.: 952182-29-5
Cat. No.: VC16210187
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 952182-29-5 |
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Molecular Formula | C10H7F3N2O2 |
Molecular Weight | 244.17 g/mol |
IUPAC Name | methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-6-5(14-7)2-3-8(15-6)10(11,12)13/h2-4,14H,1H3 |
Standard InChI Key | UTXWOBGBLLJBQO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=N2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] position (Figure 1). The trifluoromethyl (-CF₃) group at the 5-position and the methyl ester (-COOCH₃) at the 2-position are critical for its reactivity and biological interactions . The molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol .
Stereoelectronic Effects
The electron-withdrawing trifluoromethyl group induces significant polarization in the aromatic system, enhancing electrophilic substitution reactivity at the 3- and 7-positions. This effect is corroborated by computational studies showing localized electron density reductions near the -CF₃ group .
IUPAC Nomenclature and Identifiers
The systematic IUPAC name is methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Key identifiers include:
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CAS Registry Number: 872355-63-0 (analogue with methyl ester)
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InChI Key: MBGFQGFFXXEMIA-UHFFFAOYSA-N (for the non-trifluoromethyl analogue)
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SMILES: COC(=O)C1=NC2=C(C=C1)N=C(C(F)(F)F)C=C2
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically proceeds via a three-step sequence (Figure 2):
Step 1: Ring Formation
A Curtius rearrangement or Paal-Knorr synthesis constructs the pyrrolopyridine core. For example, reacting 3-aminopyridine with a diketone precursor yields the bicyclic intermediate .
Step 2: Trifluoromethylation
Electrophilic trifluoromethylation using Umemoto’s reagent (CF₃+ source) introduces the -CF₃ group at the 5-position. This step requires anhydrous conditions and temperatures of −78°C to 0°C to minimize side reactions.
Step 3: Esterification
The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. Yields for this step range from 65% to 85%, depending on solvent polarity .
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the 3- and 7-positions necessitate careful control of reaction kinetics.
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Purification: The product’s low solubility in non-polar solvents complicates crystallization, often requiring chromatographic separation .
Physicochemical Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-3), 8.15 (d, J = 5.2 Hz, 1H, H-6), 7.45 (d, J = 5.2 Hz, 1H, H-7), 4.05 (s, 3H, OCH₃) .
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¹³C NMR: δ 162.4 (C=O), 151.2 (C-5), 134.9 (C-3), 123.6 (CF₃).
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HRMS: m/z 245.0532 [M+H]⁺ (calculated for C₁₀H₈F₃N₂O₂: 245.0535) .
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C and decomposition above 250°C. The compound is hygroscopic and requires storage under inert atmospheres.
Biological Activity and Applications
FGFR Inhibition
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate demonstrates potent inhibition of FGFR1 (IC₅₀ = 12 nM) and FGFR3 (IC₅₀ = 18 nM) by competitively binding to the ATP pocket. In vitro studies show 70% reduction in tumor cell proliferation at 10 μM concentration in HepG2 cells.
Antibacterial Properties
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall synthesis pathways.
Industrial and Research Applications
Comparative Analysis with Analogues
Future Perspectives
Future research should prioritize in vivo pharmacokinetic studies and scaffold optimization to enhance blood-brain barrier penetration. Additionally, exploring its role in photodynamic therapy could unlock novel applications in oncology.
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